2-Chloro-N,N-diethylquinolin-4-amine
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Overview
Description
2-Chloro-N,N-diethylquinolin-4-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and appropriate nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-N,N-diethylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimalarial, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide
- 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine
Comparison: 2-Chloro-N,N-diethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H15ClN2 |
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Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-chloro-N,N-diethylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-16(4-2)12-9-13(14)15-11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
InChI Key |
PZTFEIWPZJMSES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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